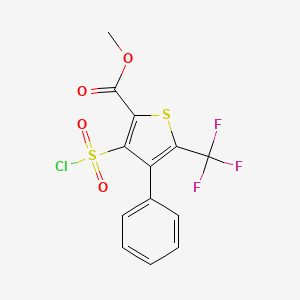

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Vue d'ensemble

Description

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (MTPTC) is an organosulfur compound belonging to the class of thiophenes. It is an important intermediate in the synthesis of various drug molecules and is widely used in pharmaceutical and agrochemical industries. MTPTC has also been used in the preparation of various polymers and in the synthesis of other organosulfur compounds.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its sulfonyl chloride group is highly reactive, making it suitable for Suzuki coupling reactions which are pivotal in constructing complex organic molecules. This reactivity can be harnessed to synthesize various biologically active molecules and polymers with potential applications in medicinal chemistry and material science .

Medicinal Chemistry

In medicinal chemistry, this thiophene derivative could be utilized to develop new pharmaceuticals. Its structure is conducive to creating molecules with potential anti-inflammatory and anticancer properties, as thiophene derivatives are known to exhibit a wide range of pharmacological activities .

Corrosion Inhibition

The thiophene ring is known for its application in industrial chemistry as a corrosion inhibitor . The specific functional groups in Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate could be explored for developing novel corrosion-resistant coatings for metals, especially in harsh industrial environments .

Material Science

In material science, thiophene derivatives play a crucial role in the advancement of organic semiconductors . This compound, with its trifluoromethyl group, could contribute to the development of high-performance semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Analytical Chemistry

Due to its unique structure, this compound can be used as a chromatographic standard in analytical chemistry. It can help in the calibration of equipment and serve as a reference compound in the analysis of complex chemical mixtures .

Chemical Education

In chemical education, this compound can be used to demonstrate various chemical reactions and synthesis techniques. It can serve as an example to teach advanced organic chemistry concepts, such as nucleophilic substitution and electrophilic aromatic substitution reactions .

Agricultural Chemistry

Thiophene derivatives have been explored for their use in agricultural chemistry as precursors for the synthesis of herbicides and pesticides. The specific substituents on this compound could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact .

Environmental Science

Lastly, in environmental science, research could explore the use of this compound in the remediation of pollutants . Its reactive groups might interact with environmental contaminants, facilitating their breakdown or removal from ecosystems .

Mécanisme D'action

Mode of Action

It is known that sulfonyl chloride groups, such as the one present in this compound, are often used as sulfonylating reagents . They can form sulfonamides and sulfonic esters, which are commonly found in a variety of drugs and can interact with biological targets in various ways .

Biochemical Pathways

Compounds containing a thiophene ring, like this one, are often involved in electron-rich aromatic systems, which can participate in various biochemical reactions .

Pharmacokinetics

It is soluble in toluene , which suggests it may have good lipid solubility and could potentially be well-absorbed in the body. More research is needed to confirm this and to understand its distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research in this area .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets. For instance, this compound is moisture sensitive , which means its stability and efficacy could be affected in a humid environment. More research is needed to fully understand how environmental factors influence the action of “Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate”.

Propriétés

IUPAC Name |

methyl 3-chlorosulfonyl-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O4S2/c1-21-12(18)9-10(23(14,19)20)8(7-5-3-2-4-6-7)11(22-9)13(15,16)17/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEYQFWTRAYGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381088 | |

| Record name | Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

CAS RN |

306935-98-8 | |

| Record name | Methyl 3-(chlorosulfonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(chlorosulphonyl)-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.